molecular formula C9H15NO B13155527 1-(4-Aminocyclohexyl)prop-2-en-1-one

1-(4-Aminocyclohexyl)prop-2-en-1-one

Cat. No.: B13155527
M. Wt: 153.22 g/mol
InChI Key: RMOLAOIIMHVNHW-UHFFFAOYSA-N
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Description

1-(4-Aminocyclohexyl)prop-2-en-1-one is an organic compound with the molecular formula C9H15NO It is characterized by the presence of an amino group attached to a cyclohexyl ring, which is further connected to a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminocyclohexyl)prop-2-en-1-one typically involves the use of 1,4-cyclohexanedione as a starting material. The process includes several steps such as Wittig reaction, condensation reaction, and catalytic hydrogenation . These reactions are carried out under mild conditions to ensure high purity and yield of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminocyclohexyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Aminocyclohexyl)prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Aminocyclohexyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the prop-2-en-1-one moiety can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.

Comparison with Similar Compounds

  • 1-(3-Aminocyclohexyl)prop-2-en-1-one
  • 1-(4-Hexylphenyl)prop-2-en-1-one
  • (2E,2ʹE)-3,3ʹ-(1,4-Phenylene)bis(1-(4-fluorophenyl)prop-2-en-1-one)

Uniqueness: 1-(4-Aminocyclohexyl)prop-2-en-1-one is unique due to its specific structural features, such as the position of the amino group and the presence of the prop-2-en-1-one moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(4-aminocyclohexyl)prop-2-en-1-one

InChI

InChI=1S/C9H15NO/c1-2-9(11)7-3-5-8(10)6-4-7/h2,7-8H,1,3-6,10H2

InChI Key

RMOLAOIIMHVNHW-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1CCC(CC1)N

Origin of Product

United States

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